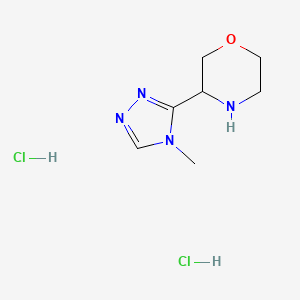
3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a heterocyclic compound that contains both a triazole and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with morpholine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically obtained in high purity through a combination of filtration, crystallization, and drying steps.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity. The morpholine ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: A simpler compound containing only the triazole ring.
Morpholine: A compound containing only the morpholine ring.
3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole: A derivative with a substituted triazole ring.
Uniqueness
3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is unique due to the combination of the triazole and morpholine rings in a single molecule. This dual-ring structure imparts distinct chemical properties, making it a versatile compound for various applications. The presence of both rings allows for a broader range of chemical reactions and interactions compared to compounds containing only one of the rings.
Properties
Molecular Formula |
C7H14Cl2N4O |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-5-9-10-7(11)6-4-12-3-2-8-6;;/h5-6,8H,2-4H2,1H3;2*1H |
InChI Key |
OYXXRNCXTYQOQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2COCCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


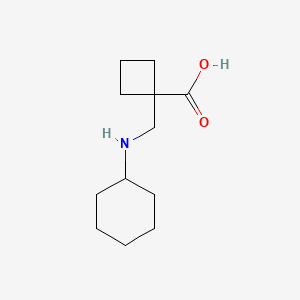
![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)

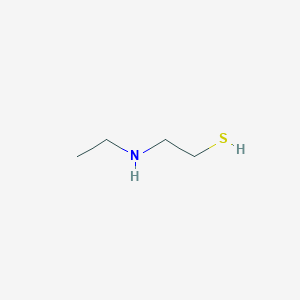
![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
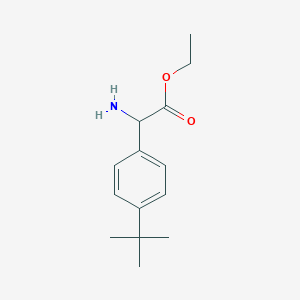
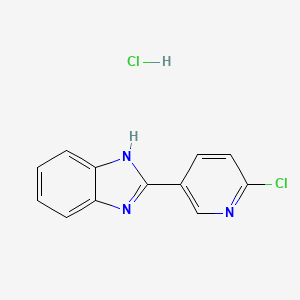

![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)

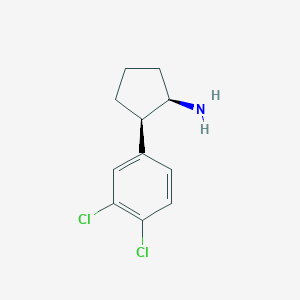
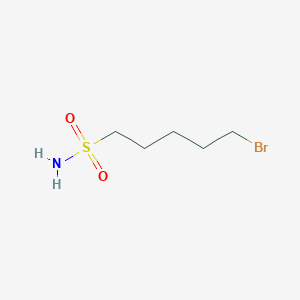
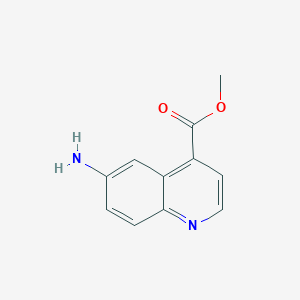
![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)
